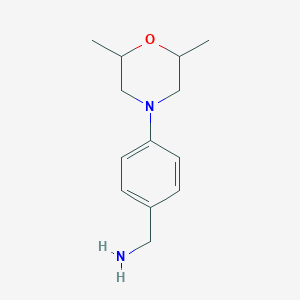
(4-(2,6-Dimethylmorpholino)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2,6-Dimethylmorpholino)phenyl)methanamine: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, attached to a phenyl ring via a methylamine group. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,6-Dimethylmorpholino)phenyl)methanamine typically involves the reaction of 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(2,6-Dimethylmorpholino)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, moderate temperatures.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Various nucleophiles, solvents like dichloromethane, room temperature to moderate heat.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine form.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (4-(2,6-Dimethylmorpholino)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates. It is also used in the development of biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a lead compound for the development of new drugs targeting specific enzymes and receptors .
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of (4-(2,6-Dimethylmorpholino)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity or modulating their function. In receptor binding studies, it acts as an agonist or antagonist, depending on the receptor type and the context of the study. The pathways involved include signal transduction cascades and metabolic pathways .
Comparaison Avec Des Composés Similaires
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
- 2-(p-Tolyl)ethylamine
- 2-(4-Chlorophenyl)ethylamine
Comparison: Compared to these similar compounds, (4-(2,6-Dimethylmorpholino)phenyl)methanamine is unique due to the presence of the morpholine ring and dimethyl substitutions. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H20N2O/c1-10-8-15(9-11(2)16-10)13-5-3-12(7-14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3 |
Clé InChI |
WYSREDZTTQWKFG-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C2=CC=C(C=C2)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














